2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride is a chemical compound with a complex structure that includes both imidazole and thiazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride typically involves the cyclization of precursor compounds under specific conditions. One common method involves the reaction of 2-chloro-3-oxobutanoate with an appropriate amine in the presence of a base, followed by sulfonylation using sulfonyl chloride reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures . Molecular docking studies have shown its potential to interact with DNA and proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl fluoride
- 2-(Acetylamino)-1,3-thiazole-5-sulfonyl chloride
Uniqueness
Compared to similar compounds, 2,3-Dimethylimidazo[2,1-B][1,3]thiazole-5-sulfonyl chloride is unique due to its specific structural features and reactivity. Its combination of imidazole and thiazole rings, along with the sulfonyl chloride group, provides distinct chemical properties that make it valuable for various applications .
Eigenschaften
Molekularformel |
C7H7ClN2O2S2 |
---|---|
Molekulargewicht |
250.7 g/mol |
IUPAC-Name |
2,3-dimethylimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C7H7ClN2O2S2/c1-4-5(2)13-7-9-3-6(10(4)7)14(8,11)12/h3H,1-2H3 |
InChI-Schlüssel |
DTGSDDYPYSWMBT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC2=NC=C(N12)S(=O)(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.